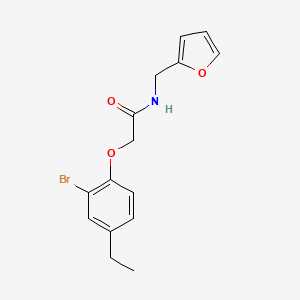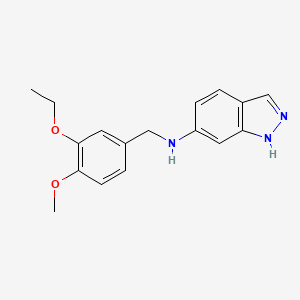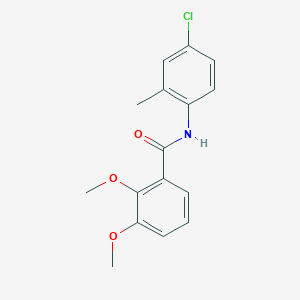![molecular formula C20H23FN2O2 B5759917 1-[(2,6-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5759917.png)
1-[(2,6-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,6-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine, also known as F-18 FP-CIT, is a radiopharmaceutical agent used in medical imaging to diagnose and monitor Parkinson's disease and other movement disorders. This compound is a selective dopamine transporter (DAT) ligand that binds to the DAT in the striatum, allowing for the visualization and quantification of DAT density in the brain.
Mecanismo De Acción
1-[(2,6-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine FP-CIT binds selectively to the DAT in the striatum, a region of the brain that is involved in motor control and movement. DAT is responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopamine neurotransmission. By binding to the DAT, this compound FP-CIT allows for the visualization and quantification of DAT density in the striatum, which is indicative of dopamine neuron function.
Biochemical and Physiological Effects:
This compound FP-CIT is a radiopharmaceutical agent and does not have any direct biochemical or physiological effects. However, the radiation emitted by this compound FP-CIT can cause damage to cells and tissues if not used properly. Therefore, strict radiation safety protocols must be followed when handling and administering this compound FP-CIT.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[(2,6-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine FP-CIT is its high selectivity for the DAT in the striatum, which allows for accurate measurement of DAT density using PET imaging. This compound FP-CIT is also highly stable and can be synthesized in high purity and yield using automated synthesis modules.
However, this compound FP-CIT has several limitations for lab experiments. Firstly, this compound FP-CIT is a radiopharmaceutical agent and requires specialized facilities and equipment for handling and storage. Secondly, this compound FP-CIT has a short half-life (110 minutes), which limits the time window for imaging studies. Finally, this compound FP-CIT is expensive and may not be readily available in some research settings.
Direcciones Futuras
There are several future directions for the use of 1-[(2,6-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine FP-CIT in research. Firstly, this compound FP-CIT could be used to study the pathophysiology of other neuropsychiatric disorders, such as depression and addiction, which are also associated with dopamine dysfunction. Secondly, this compound FP-CIT could be used in combination with other imaging modalities, such as MRI and fMRI, to better understand the neural circuits underlying movement disorders. Finally, this compound FP-CIT could be used to develop new treatments for movement disorders by targeting the DAT in the striatum.
Métodos De Síntesis
The synthesis of 1-[(2,6-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine FP-CIT involves the reaction between 2,6-dimethylphenol and 2,6-dimethylphenol with acetic anhydride to form 1-(2,6-dimethylphenoxy)acetyl-2,6-dimethylphenol. This intermediate is then reacted with 2-fluorophenylpiperazine to form the final product, this compound FP-CIT. The synthesis of this compound FP-CIT is typically performed using automated synthesis modules, which produce the compound in high purity and yield.
Aplicaciones Científicas De Investigación
1-[(2,6-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine FP-CIT is widely used in clinical research to study the pathophysiology of Parkinson's disease and other movement disorders. By measuring DAT density in the striatum using this compound FP-CIT PET imaging, researchers can better understand the underlying mechanisms of these diseases and develop new treatments. This compound FP-CIT PET imaging has also been used to differentiate Parkinson's disease from other movement disorders, such as essential tremor, and to monitor disease progression and response to treatment.
Propiedades
IUPAC Name |
2-(2,6-dimethylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2/c1-15-6-5-7-16(2)20(15)25-14-19(24)23-12-10-22(11-13-23)18-9-4-3-8-17(18)21/h3-9H,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRGEXXNYQCINC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,5-trimethylbenzamide](/img/structure/B5759837.png)


![3-[(diethylamino)sulfonyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide](/img/structure/B5759857.png)
![6''-amino-3''-methyl-2''H-dispiro[1,3-dioxolane-2,1'-cyclohexane-4',4''-pyrano[2,3-c]pyrazole]-5''-carbonitrile](/img/structure/B5759865.png)

![1-[(2,4-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5759871.png)

![3-ethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5759892.png)
![N-(2,5-dimethylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5759897.png)




